molecular formula C15H26N4O2 B2531546 tert-Butyl {3-[(3-aminopyridin-2-yl)amino]-2,2-dimethylpropyl}carbamate CAS No. 2279122-62-0

tert-Butyl {3-[(3-aminopyridin-2-yl)amino]-2,2-dimethylpropyl}carbamate

Cat. No. B2531546
CAS RN: 2279122-62-0
M. Wt: 294.399
InChI Key: BNPYLNCTMCQQDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-Butyl {3-[(3-aminopyridin-2-yl)amino]-2,2-dimethylpropyl}carbamate is a chemical entity that can be considered as a derivative of carbamate. Carbamates are a class of organic compounds which are esters of carbamic acid and have a wide range of applications, including use as herbicides, insecticides, and in pharmaceuticals .

Synthesis Analysis

The synthesis of tert-butyl carbamates often involves the use of tert-butyl groups for protection during the synthesis of more complex molecules. For example, tert-butyl phenyl(phenylsulfonyl)methylcarbamate was synthesized via an asymmetric Mannich reaction, which is a method that can potentially be adapted for the synthesis of this compound . Another relevant synthesis is the preparation of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, which was achieved through acylation, nucleophilic substitution, and reduction steps .

Molecular Structure Analysis

The molecular structure of carbamates can be complex, and their analysis often requires advanced techniques such as X-ray diffraction. For instance, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was characterized by single crystal X-ray diffraction, which revealed a non-planar conformation except for the carbazole moiety . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can affect its reactivity and interactions with biological targets.

Chemical Reactions Analysis

Carbamates can undergo various chemical reactions, including protonation, dissociation, and elimination. The protonation sites and dissociation mechanisms of tert-butylcarbamates were studied in the context of mass spectrometric assays, revealing that protonation can occur at the carbonyl group or the carbamate nitrogen atom, depending on the phase (gas or solution) . Additionally, the elimination of isobutylene and carbon dioxide was shown to proceed in two steps, with kinetic preference for the migration of a tert-butyl hydrogen atom to the carbamate carbonyl .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamates are influenced by their molecular structure. For example, the crystallographic studies of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate showed that the molecules are linked through weak intermolecular interactions and aromatic π-π stacking interactions, which contribute to the compound's three-dimensional architecture and may affect its solubility and stability . The thermal analysis of carbamates can also provide insights into their stability and decomposition patterns .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • The compound is utilized in various synthesis processes, indicating its role as an intermediate in the production of other chemical compounds. For instance, Zhao et al. (2017) developed a synthetic method for a compound related to tert-Butyl {3-[(3-aminopyridin-2-yl)amino]-2,2-dimethylpropyl}carbamate, highlighting its importance in medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017).
  • Crystallography and Structural Analysis :

    • The compound and its derivatives have been studied for their crystal structures, demonstrating its significance in the field of crystallography. For example, Baillargeon et al. (2017) investigated the crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, providing insights into the interplay of hydrogen and halogen bonds (Baillargeon, Rahem, Caron-Duval, Tremblay, Fortin, Blais, Fan, Fortin, & Dory, 2017).
  • Application in Polymer Science :

    • In the realm of polymer science, this compound has been used to create specialized polymers. Savelyeva and Maríc (2014) demonstrated the use of a related compound in nitroxide-mediated polymerization, showing its utility in the synthesis of functional polymers (Savelyeva & Maríc, 2014).
  • Applications in Organic Syntheses and Reactions :

    • The compound is also a key player in various organic synthesis reactions. Sakaitani and Ohfune (1990) explored the use of tert-butyl carbamate derivatives, including this compound, in the chemoselective transformation of amino protecting groups (Sakaitani & Ohfune, 1990).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some aminopyridines are used in pharmaceuticals and their mechanism of action often involves interaction with biological targets such as enzymes or receptors .

Safety and Hazards

Like many chemical compounds, proper handling and storage are necessary to ensure safety. Some aminopyridines may be harmful if swallowed or if they come into contact with the skin .

Future Directions

The future directions for aminopyridines are vast due to their wide range of applications. They continue to be an area of interest in the development of new pharmaceuticals and agrochemicals .

properties

IUPAC Name

tert-butyl N-[3-[(3-aminopyridin-2-yl)amino]-2,2-dimethylpropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O2/c1-14(2,3)21-13(20)19-10-15(4,5)9-18-12-11(16)7-6-8-17-12/h6-8H,9-10,16H2,1-5H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPYLNCTMCQQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)CNC1=C(C=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.